molecular formula C21H21N3O6S B3011719 ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate CAS No. 932514-30-2

ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate

Cat. No. B3011719
CAS RN: 932514-30-2
M. Wt: 443.47
InChI Key: FUXSMLRMJGSGLM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the imidazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-cancer, antibacterial, anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its complex synthesis method, which can be time-consuming and requires a high degree of skill and expertise.

Future Directions

There are many potential future directions for the study of ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate. One area of interest is in the development of new drugs for the treatment of cancer and bacterial infections. Further research is needed to fully understand the mechanism of action of this compound, and to identify potential targets for drug development. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, the diverse range of biological activities exhibited by this compound make it a promising compound for further scientific research.

Synthesis Methods

The synthesis of ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a multi-step process that involves the reaction of various chemical reagents. The synthesis typically begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-(ethoxycarbonyl)ethene. This compound is then reacted with hydrazine hydrate to form 2-(2-amino-2-nitroethenyl)hydrazinecarboxamide. The final step involves the reaction of this compound with tosyl chloride and ethyl 4-aminobenzoate to form this compound.

Scientific Research Applications

Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial activity against a variety of bacterial strains.

properties

IUPAC Name

ethyl 4-[[2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-3-30-20(26)16-6-8-17(9-7-16)22-19(25)14-23-12-13-24(21(23)27)31(28,29)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXSMLRMJGSGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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